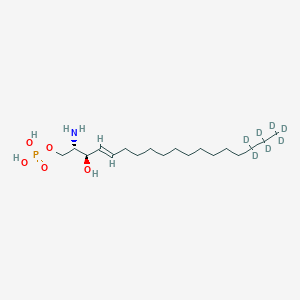![molecular formula C41H80O5 B3026107 Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester CAS No. 59891-28-0](/img/structure/B3026107.png)
Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester, also known as 1-Stearoyl-3-Arachidoyl-rac-glycerol, is a chemical compound with the molecular formula C41H80O5 . It has a molecular weight of 653.08 . The compound is also known by its IUPAC name, 2-hydroxy-3-(stearoyloxy)propyl icosanoate .
Molecular Structure Analysis
The compound’s structure can be represented by the following InChI code: 1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Role in Endothelial Function and Atherosclerosis
Eicosanoids and other oxylipins derived from eicosanoic acid and related fatty acids have been found to have emerging roles in endothelial inflammation and atherosclerosis. Circulating esterified eicosanoids, primarily associated with lipoprotein lipids, have been identified to influence markers of endothelial dysfunction, which is a key factor in the development of atherosclerosis. The lipolytic release of these oxylipins from lipoproteins and their effect on the expression of inflammatory markers in endothelial cells underline their importance in vascular health and disease processes (Shearer & Newman, 2009).
Chemical Synthesis and Analytical Methodologies
The synthesis of eicosanoic acid derivatives involves complex chemical procedures that contribute to the understanding and application of these compounds in various research contexts. For example, the synthesis of polyenoic fatty acids and their derivatives, including eicosanoic acid esters, has been described, providing a basis for further chemical, biochemical, and pharmacological studies (Stoffel & Pruss, 1967). Additionally, advancements in analytical techniques, such as high-pressure liquid chromatography, have improved the understanding of oxo- and hydroxy-eicosanoids, which are crucial for characterizing the biological activities and functions of eicosanoic acid derivatives (Powell et al., 1997).
Therapeutic Potential in Neurological Conditions
Research has also explored the therapeutic potential of eicosanoic acid derivatives in neurological conditions. Soluble epoxide hydrolase (sEH) inhibition, which affects the metabolism of eicosanoids like epoxyeicosatrienoic acids (EETs), has been shown to be protective against ischemic brain damage. This suggests that targeting the metabolism of eicosanoids, including those derived from eicosanoic acid, could offer new avenues for stroke therapy (Zhang et al., 2007).
Insights into Esterified Oxylipins
The study of esterified oxylipins, which include eicosanoid derivatives esterified to phospholipids and glycerol, has provided insights into their biological roles beyond their free acid forms. Esterified eicosanoids are now recognized as pathophysiological signaling mediators, suggesting complex roles in renal, cardiovascular, and gastrointestinal functions. Understanding the generation, characterization, and function of these esterified compounds expands the knowledge of eicosanoid biology and its implications for human health (Hammond & O’Donnell, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) icosanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOMBHWDOZXRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)




![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)
![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)
![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)
![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)